molecular formula C19H22N2O2 B268353 N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide

カタログ番号 B268353
分子量: 310.4 g/mol
InChIキー: AASKLFAHUZLDDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as BMS-986165, is a novel small-molecule inhibitor that selectively targets Tyk2, a member of the Janus kinase (JAK) family. BMS-986165 has been the focus of extensive scientific research due to its potential therapeutic applications in various autoimmune diseases, including psoriasis, psoriatic arthritis, and Crohn's disease.

作用機序

BMS-986165 selectively inhibits Tyk2, a member of the N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide family that plays a key role in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting Tyk2, BMS-986165 can block the downstream signaling of these cytokines, which are known to play a role in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma (IFN-γ), and to increase the production of anti-inflammatory cytokines, such as IL-10. BMS-986165 has also been shown to reduce the number of inflammatory cells in affected tissues, such as the skin in psoriasis and the gut in Crohn's disease.

実験室実験の利点と制限

One advantage of BMS-986165 is its selectivity for Tyk2, which may reduce the risk of off-target effects compared to non-selective N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide inhibitors. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

For the development of BMS-986165 include clinical trials to evaluate its safety and efficacy in patients with autoimmune diseases. Additionally, further research is needed to determine the optimal dosing regimen and to identify potential biomarkers for patient selection and monitoring. Finally, the potential use of BMS-986165 in combination with other therapies, such as biologics or other small-molecule inhibitors, should be explored.

合成法

The synthesis of BMS-986165 involves a multistep process that begins with the reaction of 2-methylbenzoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-3-aminophenylboronic acid to yield the corresponding boronic ester. The boronic ester is then coupled with sec-butylamine in the presence of a palladium catalyst to afford the final product, BMS-986165.

科学的研究の応用

BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, BMS-986165 has demonstrated efficacy in models of psoriasis, psoriatic arthritis, and Crohn's disease. BMS-986165 has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

特性

製品名

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide

分子式

C19H22N2O2

分子量

310.4 g/mol

IUPAC名

N-[3-(butan-2-ylcarbamoyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-9-7-10-16(12-15)21-19(23)17-11-6-5-8-13(17)2/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23)

InChIキー

AASKLFAHUZLDDL-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

正規SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。